methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a sulfonamide-derived compound featuring a thiophene-2-carboxylate backbone. The sulfamoyl group at position 3 of the thiophene ring is substituted with a 4-chlorophenyl moiety and a carbamoylmethyl chain linked to a 2,5-dimethylphenyl carbamoyl group.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-14-4-5-15(2)18(12-14)24-20(26)13-25(17-8-6-16(23)7-9-17)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTJVJZSXBVOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the dimethylphenyl carbamoyl moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core structural motifs with sulfonylurea herbicides and sulfonamide derivatives. Key analogues include:
Key Observations :
- Biological Activity: Sulfonylureas like triflusulfuron methyl ester () inhibit ALS, a critical enzyme in branched-chain amino acid synthesis. The target compound’s sulfamoyl group may similarly target ALS, but its bulky substituents could alter binding kinetics .
- Data Gaps : Physicochemical properties (e.g., melting point, solubility) for the target compound are unavailable, as seen with the analogue in .
Docking Studies and Binding Affinity Predictions
Glide docking methodologies () provide insights into how structural variations influence binding:
- Hydrophobic Enclosure : The 4-chlorophenyl and dimethylphenyl groups in the target compound may engage in hydrophobic interactions within enzyme active sites, aligning with Glide XP’s scoring terms that reward such motifs .
- Flexibility Challenges : The carbamoylmethyl chain introduces torsional flexibility, necessitating advanced sampling (e.g., Monte Carlo in Glide) for accurate pose prediction, as described in .
- Comparative Accuracy : Glide’s superiority over GOLD and FlexX () suggests it would reliably model the target compound’s binding, particularly if charged or polar groups (e.g., sulfamoyl) form hydrogen bonds in a hydrophobically enclosed environment .
Research Findings and Implications
- Activity Trends : Chlorine substituents (as in the target compound) are associated with enhanced herbicidal activity in sulfonylureas, while bromine () may alter selectivity or metabolism .
- Synthetic Feasibility : The carbamoylmethyl linkage in the target compound may introduce synthetic complexity compared to simpler sulfonylureas (e.g., metsulfuron methyl ester in ) .
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a methyl ester functional group. The presence of chlorophenyl and dimethylphenyl moieties enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN2O4S |
| Molecular Weight | 396.89 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines. In vitro assays demonstrated that it induces apoptosis through the activation of caspase pathways. Notably, it was found to inhibit the proliferation of cancer cells by interfering with cell cycle progression at the G1 phase .
Case Study: Breast Cancer Cell Line
- Cell Line Used: MCF-7 (human breast adenocarcinoma)
- IC50 Value: 12 µM after 48 hours of treatment
- Mechanism: Induction of apoptosis via mitochondrial pathway
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition can lead to decreased proliferation in rapidly dividing cells, such as those found in tumors .
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.
- Enzyme Inhibition: Competitive inhibition of key metabolic enzymes.
- Cell Cycle Arrest: Disruption of normal cell cycle progression.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
